N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
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Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, an oxazole ring, and a dimethylpropane diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and sulfonyl-containing molecules. Examples include:
- N1-(4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- N1-(4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
Uniqueness
The uniqueness of N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-15-5-7-16(8-6-15)19-24-21(20(28-19)23-13-4-14-25(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,23H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFVHFAEPYZTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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